molecular formula C14H14O4 B14557068 7-Ethoxy-5-hydroxy-2,3-dimethylnaphthalene-1,4-dione CAS No. 61735-59-9

7-Ethoxy-5-hydroxy-2,3-dimethylnaphthalene-1,4-dione

Cat. No.: B14557068
CAS No.: 61735-59-9
M. Wt: 246.26 g/mol
InChI Key: DEOZZHLBYYRTDA-UHFFFAOYSA-N
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Description

7-Ethoxy-5-hydroxy-2,3-dimethylnaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound features an ethoxy group at the 7th position, a hydroxy group at the 5th position, and two methyl groups at the 2nd and 3rd positions on the naphthalene ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-5-hydroxy-2,3-dimethylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method is the alkylation of 5-hydroxy-2,3-dimethylnaphthalene-1,4-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-5-hydroxy-2,3-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinone moiety can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethyl iodide in the presence of potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of 7-ethoxy-5-oxo-2,3-dimethylnaphthalene-1,4-dione.

    Reduction: Formation of 7-ethoxy-5-hydroxy-2,3-dimethyl-1,4-dihydroxynaphthalene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Ethoxy-5-hydroxy-2,3-dimethylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to generate reactive oxygen species.

    Medicine: Investigated for its role in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-ethoxy-5-hydroxy-2,3-dimethylnaphthalene-1,4-dione involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer and antimicrobial therapies. The compound may also interact with specific molecular targets, such as enzymes involved in redox reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2,3-dimethyl-1,4-naphthoquinone: Lacks the ethoxy group at the 7th position.

    7-Methoxy-5-hydroxy-2,3-dimethylnaphthalene-1,4-dione: Contains a methoxy group instead of an ethoxy group at the 7th position.

    2,3-Dimethyl-1,4-naphthoquinone: Lacks both the hydroxy and ethoxy groups.

Uniqueness

The presence of the ethoxy group at the 7th position and the hydroxy group at the 5th position in 7-ethoxy-5-hydroxy-2,3-dimethylnaphthalene-1,4-dione imparts unique chemical reactivity and biological activity compared to its analogs. These functional groups enhance its solubility, redox potential, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61735-59-9

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

7-ethoxy-5-hydroxy-2,3-dimethylnaphthalene-1,4-dione

InChI

InChI=1S/C14H14O4/c1-4-18-9-5-10-12(11(15)6-9)14(17)8(3)7(2)13(10)16/h5-6,15H,4H2,1-3H3

InChI Key

DEOZZHLBYYRTDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C1)O)C(=O)C(=C(C2=O)C)C

Origin of Product

United States

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